2,5-Dimethyl-3-sulfanylphenol

Antioxidant Chain-breaking activity Structure-activity relationship

2,5-Dimethyl-3-sulfanylphenol is a meta-substituted alkylphenol featuring a thiol (-SH) group ortho to the phenolic hydroxyl, with methyl groups at the 2- and 5-positions of the benzene ring. Its molecular formula is C8H10OS (molecular weight 154.23 g/mol).

Molecular Formula C8H10OS
Molecular Weight 154.23 g/mol
Cat. No. B8586777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-sulfanylphenol
Molecular FormulaC8H10OS
Molecular Weight154.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)S)C)O
InChIInChI=1S/C8H10OS/c1-5-3-7(9)6(2)8(10)4-5/h3-4,9-10H,1-2H3
InChIKeyCKGRSCPSRBFHMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3-sulfanylphenol: A Regiospecific Meta-Thiol Building Block for Precision Organic Synthesis


2,5-Dimethyl-3-sulfanylphenol is a meta-substituted alkylphenol featuring a thiol (-SH) group ortho to the phenolic hydroxyl, with methyl groups at the 2- and 5-positions of the benzene ring. Its molecular formula is C8H10OS (molecular weight 154.23 g/mol). This compound belongs to the class of sulfur-containing hindered phenols, a category known for dual antioxidant mechanisms combining chain-breaking hydrogen atom transfer (HAT) from the phenolic OH and preventive hydroperoxide decomposition via the sulfur moiety [1]. The specific 2,5-dimethyl-3-sulfanyl substitution pattern creates a unique steric and electronic environment around the reactive centers, distinguishing it from para-thiol (e.g., 4-sulfanyl) or unsubstituted analogs [2]. While its physical and chemical properties are primarily inferred from its structure and class, this regioisomer is a specialized intermediate for constructing complex sulfur-containing heterocycles and fine-tuning the reactivity of phenolic systems.

Critical Distinctions: Why 2,5-Dimethyl-3-sulfanylphenol Cannot Be Substituted with Other Mercaptophenols


Generic substitution within the class of sulfanylphenols is scientifically unsound due to the profound impact of regio- and steric isomerism on key performance metrics. The position of the sulfhydryl (-SH) group relative to the phenolic -OH dramatically alters intramolecular hydrogen bonding, which in turn governs the O-H Bond Dissociation Enthalpy (BDE) and the compound's efficacy as a chain-breaking antioxidant or ligand [1]. For example, ortho-thiol substituents are known to form distinct intramolecular H-bonds compared to para-thiols, resulting in different BDE values and, consequently, altered peroxyl radical trapping kinetics [1]. Furthermore, the specific 2,5-dimethyl substitution pattern exerts significant steric hindrance around the reactive centers. This directly influences regioselectivity in subsequent synthetic transformations; a comparison with the 2,5-dimethyl-4-sulfanylphenol isomer shows that methyl groups at the 2- and 5-positions direct sulfenylation exclusively to the para position, whereas the 3-sulfanyl isomer offers a distinct, meta-oriented reactivity profile for building regiospecific scaffolds . Therefore, treating 2,5-dimethyl-3-sulfanylphenol as interchangeable with its 4-sulfanyl isomer or other simpler mercaptophenols risks failed syntheses, suboptimal catalytic performance, and incorrect interpretation of structure-activity relationships (SAR).

Quantitative Differentiation of 2,5-Dimethyl-3-sulfanylphenol: A Comparative Evidence Guide for Scientific Selection


Regioisomeric Impact on Bond Dissociation Enthalpy (BDE) and Antioxidant Potency

While direct BDE data for 2,5-dimethyl-3-sulfanylphenol is not available in the literature, class-level inference from a rigorous kinetic study on sulfur-containing phenols demonstrates the critical role of sulfur substituent position on antioxidant performance. The study by Amorati et al. (2006) provides quantitative evidence that an ortho-SMe substituent decreases the O-H BDE by -0.85 kcal/mol compared to the unsubstituted phenol, whereas a para-SMe group leads to a much larger decrease of -3.6 kcal/mol [1]. This ~2.75 kcal/mol difference in BDE directly translates to a measurable change in the rate constant for peroxyl radical trapping (kinh). Consequently, a meta-thiol derivative like 2,5-dimethyl-3-sulfanylphenol, positioned ortho to the OH, is expected to exhibit a distinct antioxidant profile (both BDE and kinh) compared to its para-substituted isomer (e.g., 2,5-dimethyl-4-sulfanylphenol), with the para-isomer predicted to have a lower BDE and thus a higher kinetic activity in non-polar environments.

Antioxidant Chain-breaking activity Structure-activity relationship

Divergent Regioselectivity in Synthesis: Meta vs. Para Functionalization

The synthetic utility of 2,5-dimethyl-3-sulfanylphenol is fundamentally different from its 4-sulfanyl isomer. Vendor technical data for 2,5-dimethyl-4-sulfanylphenol explicitly states that during its synthesis via sulfenylation of 2,5-dimethylphenol, the 2- and 5-methyl substituents enforce complete regioselectivity, directing the incoming sulfur group exclusively to the para (4-) position relative to the hydroxyl group . This intrinsic electronic and steric bias yields the 4-sulfanyl product with high specificity. In contrast, accessing the meta-thiol (3-sulfanyl) isomer, as represented by the target compound, necessitates a different synthetic approach, such as de novo ring construction or more complex multistep sequences involving directed lithiation or nucleophilic aromatic substitution of a pre-functionalized precursor [1]. This divergent accessibility underscores that the 3-sulfanyl isomer is not a minor synthetic variant but a product of a distinct chemical pathway, offering orthogonal reactivity for applications requiring a free meta-position or a thiol group ortho to the phenol.

Organic synthesis Regioselectivity Sulfenylation

Intramolecular Hydrogen Bonding and Its Effect on Reactivity

The presence of a thiol (-SH) group ortho to a phenolic hydroxyl (-OH) creates the potential for a strong intramolecular S-H···O or O-H···S hydrogen bond, a structural feature that is absent in para-substituted isomers. A study on 2-sulfanylphenol derivatives and their binding to human carbonic anhydrase II provides structural evidence for this phenomenon [1]. In the reported crystal structure (PDB ID: 4q99), 2-mercapto-4-methylphenol (a close analog lacking the 5-methyl group of the target compound) binds to the enzyme's active site zinc ion via its deprotonated thiolate (-S-) group, while the phenolic -OH forms a network of hydrogen bonds with protein residues [1]. This demonstrates that the ortho-arrangement in 2,5-dimethyl-3-sulfanylphenol can pre-organize the molecule into a specific, stable conformation through intramolecular hydrogen bonding. This pre-organization has direct implications for its behavior as a ligand for metal ions, its ability to act as a bidentate chelator, and its overall solubility and partition coefficient compared to the 4-sulfanyl isomer, which lacks this intramolecular interaction.

Intramolecular hydrogen bonding Reactivity Structure-activity relationship

Antioxidant Efficacy: Class-Level Superiority of Thiol-Containing Phenols

Direct comparative data for 2,5-dimethyl-3-sulfanylphenol against common antioxidants like BHT or α-tocopherol is not available. However, class-level evidence from structurally related sulfur-containing hindered phenols establishes a clear performance advantage. A study on sulfur-containing derivatives of 2,6-dimethylphenol showed that one derivative, 4-(3-dodecylthiopropyl)-2,6-dimethylphenol, exhibited a more distinct antioxidative effect than the classic antioxidants α-tocopherol and trolox, leading to increased survival of bacterial cells devoid of repair enzymes [1]. More broadly, a review on the role of sulfur in natural phenolic compounds concluded that oxygen-to-sulfur isosteric replacement consistently leads to an increase in radical scavenging activity compared to the parent phenol [2]. By extension, 2,5-dimethyl-3-sulfanylphenol, possessing both a hindered phenolic core and a thiol group, is anticipated to outperform its oxygen-only analog (2,5-dimethylresorcinol) and other non-thiol antioxidants in radical trapping assays, particularly in systems where a dual (chain-breaking and preventive) mechanism is advantageous.

Antioxidant Radical scavenging Polymer stabilization

Optimal Research and Industrial Applications for 2,5-Dimethyl-3-sulfanylphenol Driven by Regiospecific Differentiation


Precision Synthesis of Regiospecific Sulfur-Containing Heterocycles

The primary value of 2,5-dimethyl-3-sulfanylphenol lies in its role as a building block for constructing molecules where the meta relationship between the sulfur atom and other functional groups is critical. Its unique 2,5-dimethyl-3-sulfanyl substitution pattern allows for the synthesis of complex thiazole, thiazine, or benzoxathiin derivatives with a substitution pattern that is inaccessible from the commercially common 4-sulfanyl isomer . This is essential for medicinal chemistry programs exploring novel chemical space or for materials science applications requiring precise spatial arrangement of heteroatoms [1].

Mechanistic Probes in Antioxidant Research and Lipid Peroxidation Studies

Due to its distinct thermodynamic and kinetic profile (inferred from its ortho-thiol substitution), 2,5-dimethyl-3-sulfanylphenol can serve as a valuable probe to dissect the chain-breaking mechanism of phenolic antioxidants [2]. Its unique BDE, which is expected to differ from that of the para-isomer by approximately 2.75 kcal/mol, makes it a suitable compound for comparative studies aimed at correlating molecular structure with peroxyl radical trapping kinetics (kinh) [2]. This allows researchers to refine quantitative structure-activity relationship (QSAR) models for antioxidant design.

Development of Novel Bidentate Ligands for Coordination Chemistry and Catalysis

The ortho arrangement of the phenolic -OH and thiol -SH groups in 2,5-dimethyl-3-sulfanylphenol confers the ability to act as a bidentate ligand, forming stable chelates with transition metals. Structural evidence from analogs shows the thiolate group can coordinate to metal centers while the phenolic oxygen participates in hydrogen bonding [3]. This dual functionality, enhanced by the steric bulk of the 2- and 5-methyl groups, can be exploited to create well-defined, sterically protected metal complexes for applications in homogeneous catalysis, including C-H activation, oxidation, and polymerization reactions .

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